2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide
Description
2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C15H16N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group and a sulfonyl group attached to a 2,4-dimethylphenyl ring.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-14(11(2)9-10)21(19,20)17-13-6-4-3-5-12(13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCRDRHGJEGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide group can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide
- 2-{[(2,4-dimethylphenyl)sulfonyl]amino}methylbenzamide
- N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Uniqueness
2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both the sulfonyl and benzamide groups provides a versatile framework for further chemical modifications and applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
